3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
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Overview
Description
3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is a complex organic compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and multiple methyl groups. It is known for its interesting biological activities and has been the subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic methodologies used in laboratory settings, but scaled up to meet production demands. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various complex molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects has shown promise in treating certain medical conditions.
Mechanism of Action
The mechanism of action of 3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies have shown that it can influence neurotransmitter systems, making it a potential candidate for neurological research .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: Shares the bicyclic structure but lacks the ethenyl and trimethyl groups.
3-Oxabicyclo[3.2.1]octane-2,4-dione: Contains an oxygen atom in the bicyclic structure instead of nitrogen.
Uniqueness
What sets 3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione apart is its combination of the ethenyl group and multiple methyl groups, which contribute to its unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
20583-37-3 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C12H17NO2/c1-5-13-9(14)8-6-7-12(4,10(13)15)11(8,2)3/h5,8H,1,6-7H2,2-4H3 |
InChI Key |
OEFSTJXCHBFPHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)C=C)C)C |
Origin of Product |
United States |
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